N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide
Description
N-[2-(4-Methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide is a benzamide derivative characterized by a central ethyl chain bearing two substituents: a 4-methoxyphenyl group and a 4-methylpiperazine moiety.
Properties
IUPAC Name |
N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O2/c1-23-12-14-24(15-13-23)20(17-8-10-19(26-2)11-9-17)16-22-21(25)18-6-4-3-5-7-18/h3-11,20H,12-16H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTSLJLVCAKADSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C2=CC=CC=C2)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide typically involves multiple steps. One common synthetic route starts with the preparation of intermediate compounds, which are then coupled to form the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon. The process may involve steps such as:
Formation of the methoxyphenyl intermediate: This step may involve the reaction of a methoxyphenyl halide with a suitable nucleophile.
Formation of the methylpiperazine intermediate: This step may involve the reaction of a piperazine derivative with a methylating agent.
Coupling of intermediates: The final step involves coupling the methoxyphenyl and methylpiperazine intermediates with a benzamide derivative under suitable conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography. Industrial production methods may also incorporate advanced techniques like microwave-assisted synthesis or flow chemistry to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, such as ketones or carboxylic acids.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds, leading to the formation of alcohols or amines.
Substitution: This reaction can replace one functional group with another, such as halogenation or nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride, sodium borohydride, or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols) under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol or amine. Substitution reactions can lead to the formation of various substituted derivatives, depending on the nature of the substituent and the reaction conditions.
Scientific Research Applications
N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders, psychiatric conditions, and cancer.
Industry: Utilized in the development of new materials, such as polymers and coatings, as well as in chemical processes, such as catalysis and separation techniques.
Mechanism of Action
The mechanism of action of N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide involves its interaction with specific molecular targets, such as receptors or enzymes. This interaction can modulate the activity of these targets, leading to various biological effects. For example, it may act as an antagonist or agonist at certain receptors, influencing signal transduction pathways. The compound’s methoxyphenyl and methylpiperazine groups contribute to its binding affinity and selectivity for these targets.
Comparison with Similar Compounds
Table 1: Key Structural and Pharmacological Comparisons
Pharmacological and Receptor Selectivity
Piperazine vs. Piperidine Substituents : The target compound’s 4-methylpiperazine group contrasts with [¹²⁵I]PIMBA’s piperidine ring. Piperazines generally exhibit higher polarity and basicity, which may enhance solubility and CNS penetration compared to piperidines. The sigma-1 receptor affinity observed in [¹²⁵I]PIMBA (Kd = 5.80 nM) suggests that the target compound’s piperazine moiety could similarly engage sigma receptors, albeit with altered selectivity due to structural differences .
- Methoxy vs. Methyl Groups on Piperazine: Compounds 3i and 3j () demonstrate that methoxyphenylpiperazine derivatives selectively bind dopamine D3 receptors.
Antioxidant Activity : THHEB’s potent antioxidant effects (e.g., DPPH IC50 = 22.8 µM) derive from its hydroxyl-rich structure. The target compound’s methoxy and methyl groups likely preclude significant antioxidant activity, redirecting its mechanism toward receptor-mediated pathways .
- Imaging Applications: Nitro-MPPF and [¹²⁵I]PIMBA highlight the role of aromatic substituents (e.g., nitro, iodine) in sigma receptor imaging. The absence of such groups in the target compound suggests a different therapeutic niche, possibly in non-imaging CNS applications .
Key Research Findings and Implications
Structural Determinants of Activity :
- Piperazine substitution is critical for receptor engagement. Methyl groups may optimize pharmacokinetics, while methoxyaryl groups (as in 3i/3j) enhance receptor specificity.
- The 4-methoxyphenyl group in the target compound likely enhances lipophilicity, favoring CNS distribution compared to hydroxylated analogues like THHEB.
- Contradictions and Gaps: and suggest sigma receptor binding for iodinated/nitrobenzamides, but the target compound’s piperazine-ethyl chain may shift selectivity toward dopamine receptors, as seen in . No direct data on the target compound’s receptor affinity or metabolic profile exists in the provided evidence, necessitating further experimental validation.
Biological Activity
N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide is a compound of significant interest in pharmacological research due to its potential biological activities. This article reviews its biological activity, mechanism of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C20H26N2O2. The compound features a methoxyphenyl group and a methylpiperazine moiety, which are critical for its interaction with biological targets.
The mechanism of action for this compound involves binding to specific receptors or enzymes, potentially altering their activity. This interaction can lead to various physiological effects, including modulation of neurotransmitter systems and cellular signaling pathways.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Antidepressant Activity : Studies have shown that compounds with similar structures can increase serotonin levels, suggesting potential antidepressant properties.
- Antitumor Effects : Preliminary in vitro studies indicate cytotoxic activity against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells.
In Vitro Studies
Table 1 summarizes the in vitro biological activity of this compound against different cancer cell lines:
Study on Antitumor Activity
In a study investigating the antitumor activity of benzamide derivatives, this compound was tested alongside other compounds. The results demonstrated significant cytotoxic effects on the MCF-7 cell line, with an IC50 value of 0.65 µM, indicating strong potential as an anticancer agent. Flow cytometry analysis revealed that the compound induces apoptosis in cancer cells, further supporting its therapeutic potential.
Neuropharmacological Evaluation
Another study focused on the neuropharmacological properties of similar benzamide derivatives revealed that compounds with the methylpiperazine structure exhibited enhanced binding affinity to serotonin receptors. This suggests that this compound may also possess antidepressant-like effects, warranting further investigation into its use for mood disorders.
Q & A
Basic: What synthetic strategies are recommended for optimizing the yield and purity of N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide?
Answer:
The synthesis typically involves multi-step nucleophilic substitution and coupling reactions. Key steps include:
- Starting Materials : Benzoyl chloride or benzoic acid derivatives for the benzamide backbone.
- Piperazine Introduction : Nucleophilic substitution to incorporate the 4-methylpiperazine moiety, requiring anhydrous conditions and catalysts like triethylamine.
- Methoxyphenyl Integration : Aromatic substitution or alkylation for the 4-methoxyphenyl group.
- Optimization : Solvent choice (e.g., DMF or acetonitrile), temperature control (60–100°C), and catalyst selection (e.g., palladium for cross-coupling) are critical for yield (≥65%) and purity (>95%) .
Post-synthesis purification via column chromatography or recrystallization is recommended, with characterization by NMR and mass spectrometry .
Basic: Which analytical techniques are essential for confirming the molecular structure and purity of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : H and C NMR validate substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, piperazine protons at δ 2.5–3.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., m/z 421.5 for CHFNO) .
- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., amide C=O stretch at ~1650 cm) .
- HPLC : Assesses purity (>95%) by retention time comparison .
Advanced: How do structural modifications (e.g., fluorination or piperazine substitution) influence the compound’s biological activity?
Answer:
- Fluorine Addition : Enhances metabolic stability and binding affinity to hydrophobic enzyme pockets (e.g., fluorine at the benzamide para position improves IC by 2–3 fold in kinase assays) .
- Piperazine Substitution : 4-Methylpiperazine increases solubility and modulates receptor selectivity. Replacing it with ethylpiperazine reduces off-target binding in serotonin receptor assays .
- Methoxy Positioning : Ortho-methoxy groups reduce steric hindrance compared to para, improving interaction with aromatic residues in target proteins .
Structure-activity relationship (SAR) studies should prioritize substitutions at the benzamide and piperazine positions for tailored activity .
Advanced: How can contradictory biological data across studies be systematically resolved?
Answer:
Contradictions often arise from:
- Assay Conditions : Varying pH, temperature, or co-solvents (e.g., DMSO concentration >1% may inhibit enzyme activity) .
- Cell Line Differences : Receptor expression levels (e.g., HEK293 vs. CHO cells) alter IC values .
- Compound Purity : Impurities >5% (e.g., unreacted intermediates) skew dose-response curves .
Resolution Steps :
Replicate assays under standardized conditions (e.g., 37°C, pH 7.4).
Validate purity via HPLC and orthogonal techniques (e.g., elemental analysis).
Use isogenic cell lines or recombinant proteins to control target expression .
Advanced: What methodologies are employed to elucidate the compound’s mechanism of action?
Answer:
- Molecular Docking : Predicts binding modes to targets like dopamine D3 receptors (e.g., Glide score ≤ −8.0 kcal/mol suggests high affinity) .
- Enzyme Inhibition Assays : Measures IC values against kinases or proteases (e.g., 10 µM IC against MAPK) .
- Receptor Binding Studies : Radioligand displacement assays (e.g., < 100 nM for σ-1 receptors) .
- Cellular Pathway Analysis : Western blotting for downstream markers (e.g., phosphorylated ERK) .
Advanced: How can derivatives be rationally designed to enhance selectivity and potency?
Answer:
- Substituent Positioning : Introduce electron-withdrawing groups (e.g., -NO) at the benzamide meta position to enhance π-stacking with tyrosine residues .
- Linker Optimization : Replace ethyl linkers with polyethylene glycol (PEG) chains to improve solubility and reduce cytotoxicity .
- Bioisosteric Replacement : Substitute tetrazole with carboxylate groups to maintain hydrogen bonding while reducing metabolic liability .
- Pharmacophore Modeling : Prioritize derivatives with LogP 2–4 and polar surface area <90 Ų for blood-brain barrier penetration .
Basic: What are the compound’s key physicochemical properties relevant to formulation?
Answer:
- Solubility : Moderate aqueous solubility (0.1–1 mg/mL at pH 7.4) due to the piperazine moiety .
- LogP : ~2.5 (predicted), indicating balanced lipophilicity for membrane permeability .
- Stability : Susceptible to hydrolysis at high pH (>9); store at −20°C under nitrogen .
Advanced: What strategies mitigate off-target effects in in vivo studies?
Answer:
- Selective Receptor Profiling : Screen against panels of 50+ GPCRs/kinases to identify cross-reactivity .
- Prodrug Design : Mask polar groups (e.g., amide) to reduce interaction with non-target proteins .
- Dose Optimization : Use pharmacokinetic models to maintain plasma concentrations below the off-target IC .
Basic: How is the compound’s stability under physiological conditions assessed?
Answer:
- Plasma Stability Assays : Incubate with human plasma (37°C, 24h) and quantify degradation via LC-MS. <20% degradation indicates suitability for in vivo studies .
- pH Stability Tests : Measure half-life in buffers (pH 1–10) to predict gastrointestinal stability .
Advanced: What computational tools are used to predict toxicity and ADMET profiles?
Answer:
- ADMET Predictors : Software like Schrödinger’s QikProp estimates bioavailability (%F >30%) and CNS permeability .
- Toxicity Screening : Use Derek Nexus to flag structural alerts (e.g., mutagenic piperazine metabolites) .
- Metabolic Pathway Prediction : CypReact identifies cytochrome P450-mediated oxidation sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
